molecular formula C11H13ClN2O3S B14902697 3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B14902697
M. Wt: 288.75 g/mol
InChI Key: GXWNXULSPKPYGP-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, a methoxypropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of the chloro and cyano groups.

    Alkylation: Introduction of the methoxypropyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyacetophenone
  • 3-chloro-2-methylaniline
  • 4-chlorobenzophenone

Uniqueness

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H13ClN2O3S/c1-17-6-2-5-14-18(15,16)10-4-3-9(8-13)11(12)7-10/h3-4,7,14H,2,5-6H2,1H3

InChI Key

GXWNXULSPKPYGP-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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